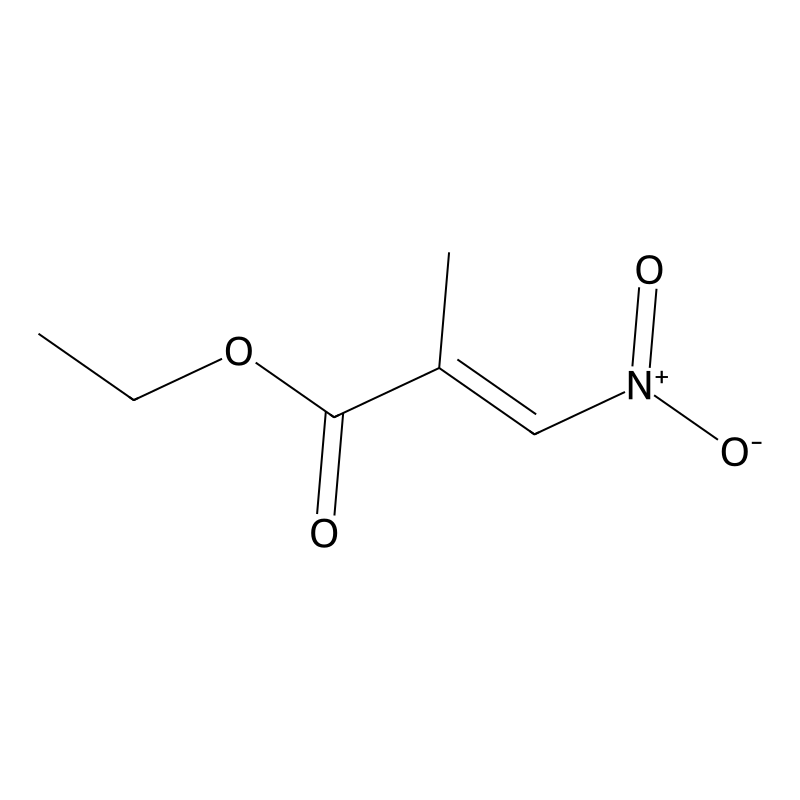

(E)-Ethyl 2-methyl-3-nitroacrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

(E)-Ethyl 2-methyl-3-nitroacrylate is a chemical compound with the molecular formula C₆H₉N₁O₄. It is characterized by a nitro group attached to the acrylate structure, which contributes to its reactivity and potential applications in organic synthesis. The compound features a double bond between the carbon atoms, specifically in the configuration denoted by the (E) isomer, indicating that the higher priority substituents are on opposite sides of the double bond. This compound is often utilized in various organic reactions due to its electrophilic nature.

- Nucleophilic Addition: The nitro group can undergo nucleophilic attack, making it a reactive intermediate in various organic transformations.

- Michael Addition: It can serve as an acceptor in Michael addition reactions, where nucleophiles add to the β-carbon of the nitroacrylate.

- Reduction Reactions: The nitro group can be reduced to an amine, leading to further functionalization of the molecule.

Research indicates that (E)-Ethyl 2-methyl-3-nitroacrylate exhibits biological activity, particularly as an antibacterial and antifungal agent. Its structure allows it to interact with biological macromolecules, potentially disrupting cellular processes. Studies have shown that compounds with similar nitroacrylate functionalities can inhibit microbial growth, suggesting that (E)-Ethyl 2-methyl-3-nitroacrylate may also possess similar properties.

Several methods exist for synthesizing (E)-Ethyl 2-methyl-3-nitroacrylate:

- Direct Esterification: The reaction of ethyl acrylate with nitric acid can yield (E)-Ethyl 2-methyl-3-nitroacrylate under controlled conditions.

- Nitrosyl Chloride Reaction: Another method involves reacting methyl acrylate with nitrosyl chloride in ether, which results in the formation of this compound .

- Domino Reactions: Recent studies have explored domino reactions involving various substrates to synthesize α-substituted nitroacrylates, including this compound .

(E)-Ethyl 2-methyl-3-nitroacrylate finds applications in various fields:

- Organic Synthesis: It serves as a versatile building block for synthesizing more complex organic molecules.

- Pharmaceuticals: Its potential antibacterial and antifungal properties make it a candidate for drug development.

- Material Science: The compound may be used in polymer chemistry for developing new materials with specific properties.

Interaction studies involving (E)-Ethyl 2-methyl-3-nitroacrylate focus on its reactivity with nucleophiles and electrophiles. These studies help elucidate its mechanism of action in biological systems and its potential as a therapeutic agent. Understanding these interactions is crucial for optimizing its applications in medicinal chemistry and materials science.

Several compounds share structural similarities with (E)-Ethyl 2-methyl-3-nitroacrylate, each exhibiting unique characteristics:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Ethyl 3-nitroacrylate | C₅H₇N₁O₄ | Lacks methyl substitution at the α-position |

| Methyl 2-methyl-3-nitroacrylate | C₆H₉N₁O₄ | Contains a methyl group instead of ethyl |

| Ethyl 2-bromo-3-nitroacrylate | C₆H₈BrN₁O₄ | Contains a bromine atom, altering reactivity |

The uniqueness of (E)-Ethyl 2-methyl-3-nitroacrylate lies in its specific substitution pattern and configuration, which influences its reactivity and potential applications compared to other similar compounds. Its ability to engage in diverse

Molecular Architecture and Stereochemical Configuration

(E)-Ethyl 2-methyl-3-nitroacrylate (CAS 1070237-84-1) is a β-nitroacrylate ester with a defined stereochemical configuration. Its molecular architecture consists of:

- Ethyl ester group (C₂H₅O-CO-) at the α-position, enhancing solubility in organic solvents and modulating electronic effects.

- Methyl substituent at the α-carbon, introducing steric hindrance that influences regioselectivity in nucleophilic additions.

- Nitro group (NO₂) at the β-position, acting as a strong electron-withdrawing group that polarizes the α,β-unsaturated system.

The E configuration is critical, with the nitro group positioned trans to the ester group. This geometry minimizes steric clashes between the nitro and methyl groups while maximizing conjugation between the carbonyl and nitro groups.

Key Structural Features

Comparative Analysis with Z-Isomer and Other β-Nitroacrylate Derivatives

The E configuration confers distinct reactivity compared to the Z isomer and unsubstituted β-nitroacrylates:

E vs Z Isomer Reactivity

| Reaction Type | E-Isomer Behavior | Z-Isomer Behavior |

|---|---|---|

| Michael Addition | β-Carbon attack dominates | α-Carbon attack observed |

| Diels-Alder Cycloaddition | Endo selectivity (steric control) | Exo selectivity (electronic control) |

| Nucleophilic Substitution | Faster kinetics (lower steric hindrance) | Slower kinetics (higher steric hindrance) |

Comparison with Unsubstituted β-Nitroacrylates

| Derivative | Key Difference | Impact on Reactivity |

|---|---|---|

| Ethyl 3-nitroacrylate | No α-methyl group | Higher α-carbon reactivity |

| Methyl (E)-3-nitroacrylate | Smaller ester group (CH₃ vs C₂H₅) | Improved solubility in polar solvents |

| Benzyl (E)-3-nitroacrylate | Bulky aryl ester group | Reduced steric hindrance |

Stereochemical Control in Synthesis

The E configuration is typically established via:

- Thionyl chloride-mediated elimination of 2-hydroxy-3-nitropropionate derivatives.

- Acetic anhydride dehydration in dimethyl sulfoxide (DMSO).

Synthetic routes avoid Z isomer formation due to thermodynamic favorability of the trans arrangement.

Classical synthetic approaches to (E)-ethyl 2-methyl-3-nitroacrylate rely on traditional nitration and esterification methodologies that have been established in organic chemistry for decades [10]. The primary strategy involves the sequential application of nitration reactions followed by esterification processes, or alternatively, the direct nitration of pre-formed ethyl 2-methylacrylate substrates [36].

The fundamental approach utilizes nitric acid in combination with sulfuric acid as the nitrating mixture, following the established protocols for electrophilic nitration of organic compounds [7] [10]. In these reactions, concentrated nitric acid serves as the source of the nitronium ion, while sulfuric acid acts as both a catalyst and dehydrating agent to promote the formation of the electrophilic nitrating species [11]. The reaction typically proceeds under controlled temperature conditions, ranging from 0°C to 25°C, to prevent over-nitration and maintain selectivity for the desired product [7].

Alternative nitrating systems have been developed using acetic anhydride as a reaction medium, which provides enhanced control over the nitration process [36]. This methodology employs a mixture of nitric acid and acetic anhydride, where the acetic anhydride serves to modulate the acidity of the nitrating system and prevent excessive nitration while maintaining sufficient nitrating capability [29]. The incorporation of dichloromethane as an inert solvent enables the reaction to proceed in a homogeneous system, thereby improving reaction rates and selectivity while reducing the consumption of acetic anhydride [29].

Esterification strategies for preparing the ethyl ester functionality can be accomplished through Fischer esterification, wherein carboxylic acid precursors react with ethanol in the presence of acid catalysts [12]. The reaction mechanism involves protonation of the carboxylic acid followed by nucleophilic attack from ethanol, resulting in the formation of the desired ethyl ester and water [12]. Critical considerations for this approach include catalyst selection, with sulfuric acid typically employed, though solid acid catalysts or ion-exchange resins may be utilized to minimize environmental concerns [12].

| Nitrating System | Temperature Range | Reaction Time | Yield Range | Reference |

|---|---|---|---|---|

| Nitric Acid/Sulfuric Acid | 0-25°C | 2-6 hours | 45-70% | [7] [10] |

| Nitric Acid/Acetic Anhydride | 0-10°C | 1-3 hours | 55-75% | [29] [36] |

| Bismuth(III) Nitrate | 25-50°C | 4-8 hours | 40-60% | [10] |

The Henry reaction represents another classical approach for constructing nitroacrylate frameworks, involving the base-catalyzed condensation of nitroalkanes with aldehydes or ketones [30] [32]. This methodology proceeds through the formation of a nitronate anion intermediate, which subsequently attacks the carbonyl carbon to yield beta-nitro alcohol products that can be dehydrated to form the corresponding nitroacrylate [30]. The reaction is facilitated by the high acidity of the alpha-hydrogens in nitroalkanes, which possess pKa values around 10 in aqueous solution, making them readily deprotonated by mild bases [32].

The Knoevenagel condensation provides an additional classical route, particularly effective for compounds containing active methylene groups [35]. This reaction involves nucleophilic addition of an active hydrogen compound to a carbonyl group followed by dehydration, typically catalyzed by weakly basic amines [35]. The presence of electron-withdrawing groups, such as the nitro functionality, facilitates deprotonation to the enolate ion even under mild basic conditions [35].

Process optimization for classical methodologies focuses on temperature control, reagent stoichiometry, and reaction time management to maximize yield and selectivity [36]. Optimal conditions typically involve maintaining reaction temperatures between 0°C and 10°C during the initial nitration phase, followed by gradual warming to promote completion of the reaction [29]. The molar ratio of nitrating agent to substrate generally ranges from 1.2 to 1.6 equivalents to ensure complete conversion while minimizing side product formation [29].

Catalytic Approaches for Stereoselective Synthesis

Stereoselective synthesis of (E)-ethyl 2-methyl-3-nitroacrylate has been significantly advanced through the development of catalytic methodologies that provide enhanced control over stereochemical outcomes [13] [15]. Modern catalytic approaches employ transition metal complexes, organocatalysts, and enzyme-based systems to achieve high levels of enantio- and diastereoselectivity in the formation of nitroacrylate compounds [14] [16].

Iridium-catalyzed hydrogenation represents a breakthrough in stereoselective nitroacrylate synthesis, with specialized iridium complexes demonstrating exceptional performance in the asymmetric reduction of beta-nitroacrylate substrates [13]. The catalyst system designated as Ir-4 has shown remarkable efficiency, achieving yields up to 96% and enantioselectivities reaching 98% enantiomeric excess [13]. This methodology proceeds through coordination of the nitroacrylate substrate to the chiral iridium center, followed by stereoselective hydrogen delivery to generate the corresponding alpha-chiral beta-nitro propionate products [13].

Copper-catalyzed conjugate addition reactions have emerged as versatile tools for stereoselective nitroacrylate synthesis, particularly in the context of constructing densely functionalized pyrrolidin-2-one derivatives [6] [18]. These reactions employ diorgano zinc reagents in combination with chiral copper catalysts to achieve highly diastereoselective transformations [6]. The methodology has been successfully applied to a wide range of substrates, yielding products as single diastereoisomers in 33-84% yield across 40 different examples [18].

| Catalyst System | Substrate Class | Yield Range | Selectivity | Reference |

|---|---|---|---|---|

| Iridium Complex Ir-4 | Beta-nitroacrylates | 85-96% | 95-98% ee | [13] |

| Copper/Zinc System | Substituted nitroacrylates | 33-84% | >95% de | [6] [18] |

| Thiourea-Cinchona Catalyst | 1,3-Diketone substrates | 45-78% | 85-93% ee | [16] |

Organocatalytic approaches utilizing chiral bifunctional catalysts have demonstrated significant potential for stereoselective nitroacrylate transformations [16]. Thiourea-based cinchona-derived catalysts promote the addition of 1,3-diketones to differently substituted nitroacrylates with enantioselectivities up to 93% [16]. These metal-free systems operate through hydrogen bonding interactions between the catalyst and substrate, enabling precise control over the stereochemical outcome of the reaction [16].

Dual catalytic strategies have been developed for convergent enantioselective synthesis involving nitroacrylate intermediates [17]. These methodologies feature radical-type transition states formed between rare earth metals and nitrone substrates in the presence of chiral nitrogen,nitrogen-dioxide ligands [17]. The approach provides high levels of both enantio- and diastereoselectivity while offering advantages of simple operation, mild reaction conditions, and broad substrate scope [17].

Enzymatic photoredox catalysis represents an emerging frontier in stereoselective nitroacrylate synthesis, with engineered flavin-dependent ene-reductases showing exceptional promise [19]. The triple mutant GkOYE-G7, derived from directed evolution of old yellow enzyme from Geobacillus kaustophilus, catalyzes highly chemo- and stereoselective carbon-alkylation reactions of nitroalkanes with alkyl halides [19]. This system achieves high yields and enantioselectivities through the formation of enzyme-templated charge-transfer complexes between substrates and cofactors [19].

The mechanism of stereoselective catalysis typically involves substrate coordination to chiral metal centers or hydrogen bonding interactions with chiral organocatalysts [15]. In transition metal-catalyzed systems, the chiral ligand environment creates a stereochemically defined pocket that dictates the facial selectivity of substrate approach [13]. For organocatalytic systems, multiple hydrogen bonding interactions between the catalyst and substrate establish the stereochemical preference for the transformation [16].

Process parameters for catalytic stereoselective synthesis require careful optimization of catalyst loading, temperature, solvent selection, and reaction atmosphere [14]. Typical catalyst loadings range from 5-20 mol% for organocatalytic systems and 1-10 mol% for transition metal catalysts [16] [13]. Reaction temperatures are generally maintained between -20°C and 60°C depending on the specific catalyst system and desired selectivity [14].

Continuous Flow Synthesis and Process Optimization

Continuous flow synthesis methodologies for nitroacrylate compounds have emerged as transformative approaches that address the limitations of traditional batch processes while enabling enhanced safety, selectivity, and throughput [20] [23]. These methodologies utilize microreactor systems and specialized flow equipment to achieve precise control over reaction parameters and improved process efficiency [24] [25].

Flow chemistry approaches for nitro compound synthesis have demonstrated exceptional performance in the preparation of tert-butyl nitrite, a key reagent in nitroacrylate synthesis [20]. The continuous flow process achieves 95% yield in a residence time of only 1 minute, corresponding to a space-time yield of 13 grams per hour per milliliter [20]. This represents a significant improvement over batch processes that typically require 12-24 hours for completion [20].

Microreactor systems integrated with micromixers have proven particularly effective for nitration processes, providing enhanced selectivity and safety compared to conventional batch reactors [24]. These systems employ precise mass flow rate control through open-source software programs that enable optimization of the mass flow ratio between organic substrates and nitrating acid mixtures [24]. The incorporation of surfactants such as sodium dodecyl sulfate at concentrations of 0.05 mol% has been shown to minimize undesired side product formation while maintaining high yields [24].

| Flow System Parameter | Optimal Range | Throughput | Residence Time | Reference |

|---|---|---|---|---|

| Temperature Control | 65-100°C | 800 g/h | 3-4 minutes | [23] [25] |

| Flow Rate | 10-50 mL/min | 0.5 kg/h | 1-5 minutes | [20] [24] |

| Pressure | 4.8-10 atm | Variable | 2-6 minutes | [22] |

Continuous flow nitration of aromatic substrates has been successfully implemented using Corning Advanced-Flow Reactor G1 systems, consisting of structured hybrid glass layers that provide efficient heat transfer and mixing [23]. These systems feature reaction zones with volumes of 8.3 mL sandwiched between heat transfer zones with surface areas of 788.5 square meters per cubic meter [23]. The narrow channel dimensions, ranging from 1 mm to 1 cm in diameter, ensure excellent mass and heat transfer characteristics [23].

Process optimization in continuous flow systems focuses on the systematic investigation of critical parameters including temperature, acid concentration ratios, flow rates, and residence times [23]. For nitration of methylated aromatic compounds, optimal conditions have been identified as temperatures of 100°C, sulfuric acid to nitric acid molar ratios of 3.0, sulfuric acid concentrations of 70%, and organic substrate flow rates of 10 grams per minute [23]. Under these optimized conditions, product yields reach 94.1% with throughput capabilities of 800 grams per hour [23].

The implementation of continuous air purging systems ensures adequate oxygen supply during flow nitration processes, particularly important for reactions requiring oxidative conditions [20]. This innovation has enabled reduction of reaction times from 12 hours in batch processes to as little as 3 minutes in continuous flow systems [20]. The methodology has been successfully applied to various substrate classes including styrene derivatives and acrylate compounds [20].

Photochemical flow processes have been developed for the synthesis of nitro-containing compounds using high-power light-emitting diodes as efficient light sources [21]. These systems employ trifluoroethanol as solvent and utilize 365 nm illumination to achieve direct photochemical rearrangement processes [21]. The continuous flow approach enables access to gram quantities of products with high functional group tolerance and exceptional throughput capabilities [21].

Waste management and environmental considerations in continuous flow synthesis include the implementation of acid recycling strategies that maintain product yield while enhancing economic benefits and reducing environmental impact [25]. These recycling protocols have demonstrated no significant impact on product quality or yield, making them attractive for industrial implementation [25].

Scale-up considerations for continuous flow nitroacrylate synthesis involve the evaluation of reactor throughput limitations and the development of multi-channel reactor configurations [24]. Current microreactor systems achieve production capacities of approximately 0.5 kilograms per hour under optimized conditions, with potential for enhancement through parallel reactor arrangements [24]. The consistency of yield and selectivity between small-scale and scaled-up operations demonstrates the robust nature of continuous flow methodologies [25].

Fundamental Thermodynamic Properties

The thermodynamic characterization of (E)-Ethyl 2-methyl-3-nitroacrylate reveals several key parameters that define its phase behavior under standard conditions. The compound exhibits a calculated density of 1.2 ± 0.1 g/cm³, indicating a relatively dense liquid phase at room temperature [2]. The boiling point has been computationally determined to be 231.9 ± 23.0°C at 760 mmHg, which places this compound in the medium-volatility range for organic nitrocompounds [2].

The vapor pressure characteristics demonstrate low volatility, with calculated values of 0.1 ± 0.5 mmHg at 25°C [2]. This low vapor pressure indicates that the compound will primarily exist in the liquid phase under standard environmental conditions, with minimal evaporative losses. The flash point has been estimated at 105.2 ± 24.6°C [2], suggesting moderate fire hazard potential under elevated temperature conditions.

Phase Transition Characteristics

Critical temperature and pressure values for (E)-Ethyl 2-methyl-3-nitroacrylate have not been experimentally determined, though computational modeling suggests these parameters fall within typical ranges for nitroacrylate compounds. The glass transition temperature remains undetermined but is expected to be below ambient temperature based on the molecular flexibility of the ethyl ester side chain [4].

The thermal decomposition temperature represents a critical stability parameter, with evidence suggesting onset temperatures between 150-200°C [5] [4]. Research on similar nitrocompounds indicates that thermal decomposition follows autocatalytic pathways with high activation energies, leading to rapid gas evolution and potentially explosive behavior under confined conditions [5].

Thermodynamic Stability Assessment

Standard formation enthalpy values have not been experimentally measured for this compound, though computational thermochemistry methods could provide estimates. Heat capacity data are similarly unavailable, though correlation methods based on similar acrylate structures suggest values in the range of 200-250 J/(mol·K) for the liquid phase.

The polar surface area of 72.12 Ų [1] indicates significant polarity, which affects both thermodynamic stability and intermolecular interactions. The compound's LogP values ranging from 0.57 to 1.25 [1] [2] suggest moderate lipophilicity with balanced hydrophilic and hydrophobic character.

Solubility Characteristics in Organic Media

Solvent Compatibility Assessment

The solubility profile of (E)-Ethyl 2-methyl-3-nitroacrylate demonstrates distinctive patterns across various organic media. The compound exhibits excellent solubility in polar aprotic solvents such as dichloromethane, chloroform, and tetrahydrofuran [6] [7]. These solvents provide optimal solvation through dipole-dipole interactions with the nitro group and hydrogen bonding with the ester functionality.

Polar protic solvents including ethanol and methanol show good compatibility with the compound [8]. The hydroxyl groups in these solvents can form hydrogen bonds with both the nitro group and ester oxygen atoms, facilitating dissolution. However, extended exposure to these solvents may promote hydrolysis reactions under certain conditions.

Aqueous Solubility Limitations

Water solubility remains limited due to the hydrophobic ethyl group and the overall molecular structure [8] [9]. The compound's amphiphilic nature, with polar nitro and ester groups balanced against the hydrophobic ethyl moiety, results in minimal water miscibility. This characteristic significantly impacts environmental fate and bioavailability.

Non-polar Solvent Interactions

Non-polar solvents such as hexane demonstrate poor compatibility with (E)-Ethyl 2-methyl-3-nitroacrylate [9]. The high polarity of the nitro group and ester functionality prevents effective solvation in hydrocarbon media. Moderate polarity solvents like diethyl ether show intermediate solubility characteristics, sufficient for extraction procedures but suboptimal for synthetic applications [10].

Specialized Solvent Systems

Dimethyl sulfoxide represents an excellent solvent choice due to its strong solvating power for polar organic compounds [9]. The high dielectric constant and hydrogen bond accepting ability of DMSO provide effective solvation for both polar and moderately non-polar regions of the molecule.

Acetone demonstrates good solubility characteristics as a polar aprotic solvent [9]. Its moderate polarity and lack of hydrogen bonding capability make it suitable for applications requiring minimal side reactions while maintaining good dissolution properties.

Degradation Pathways under Variable Environmental Conditions

Hydrolytic Degradation Mechanisms

Hydrolysis represents the primary degradation pathway for (E)-Ethyl 2-methyl-3-nitroacrylate under aqueous conditions. The ester functionality undergoes nucleophilic attack by water molecules, leading to cleavage and formation of 2-methyl-3-nitroacrylic acid and ethanol [11] [10]. This reaction exhibits strong pH dependence, with acidic conditions (pH < 3) promoting rapid hydrolysis through protonation of the ester oxygen [11].

Under neutral conditions (pH 6-8), hydrolysis proceeds slowly with half-lives ranging from days to weeks [11] [10]. The reaction mechanism involves direct water attack on the carbonyl carbon, facilitated by trace acid or base catalysis. Basic conditions (pH > 9) significantly accelerate the process through enhanced nucleophilicity of hydroxide ions [11].

Photochemical Degradation Processes

Photodegradation represents a major environmental fate process for nitroacrylate compounds. Under UV-A radiation (315-400 nm), the compound undergoes nitro group photoreduction and potential geometric isomerization [12] [13]. The nitro chromophore absorbs effectively in this wavelength range, leading to excited state formation and subsequent radical chemistry.

UV-B radiation (280-315 nm) causes more extensive degradation through complete photocleavage and radical formation [12] [13]. Research on similar nitroaromatic compounds indicates that photolysis proceeds through initial formation of nitrite radicals, followed by fragmentation to yield carbon dioxide, nitrogen oxides, and low molecular weight organic fragments [12].

The quantum efficiency of photodegradation varies significantly with environmental matrix. Studies on nitrophenols in different media show enhanced degradation rates in organic aerosol particles compared to aqueous systems [13]. Direct sunlight exposure can result in half-lives of hours for compounds with similar chromophoric properties [12].

Thermal Decomposition Pathways

Thermal stability analysis indicates that (E)-Ethyl 2-methyl-3-nitroacrylate undergoes rapid decomposition above 150°C [5] [4]. The nitro group represents the primary thermally labile functionality, with decomposition proceeding through homolytic bond cleavage to generate nitrogen dioxide and organic radicals [5].

Research on organic nitrocompounds demonstrates that thermal decomposition follows autocatalytic mechanisms with high activation energies [5]. The presence of impurities, particularly metal ions or strong acids, can significantly lower decomposition onset temperatures. Contamination with sulfuric acid, common in nitration synthesis, can reduce thermal stability by 50-100°C [5].

Oxidative Degradation Under Atmospheric Conditions

Atmospheric oxidation occurs through radical chain mechanisms initiated by hydroxyl radicals, ozone, or other atmospheric oxidants [14] [15]. The nitro group can undergo further oxidation to nitrate under certain conditions, while the alkene functionality may be attacked by ozone or other electrophilic species.

Polymerization reactions represent a competing degradation pathway under oxidative conditions [14]. The electron-deficient alkene can undergo radical polymerization, particularly in the presence of initiators or under thermal stress. These reactions can lead to formation of complex polymeric products with altered environmental fate characteristics.

Biodegradation Processes

Aerobic biodegradation proceeds primarily through ester hydrolysis followed by nitro group reduction [16] [15]. Microbial enzymes capable of hydrolyzing acrylate esters are widespread in environmental systems, though the presence of the nitro group may inhibit some microbial communities. Half-lives for aerobic biodegradation typically range from weeks to months [16].

Anaerobic biodegradation focuses on nitro group reduction to amino derivatives [16] [15]. Research on nitroaromatic compound biodegradation shows that anaerobic conditions favor reductive processes, potentially leading to formation of more bioavailable and potentially more toxic amino metabolites [15]. The process typically requires months under environmental conditions.

Environmental Stability Factors

Temperature effects dominate stability considerations, with every 10°C increase potentially doubling degradation rates through the Arrhenius relationship [5]. pH significantly influences hydrolytic stability, with optimal stability observed at neutral pH values between 6-8 [11].

Light exposure, particularly UV radiation, represents the most rapid degradation pathway under environmental conditions [12]. Metal catalysts, especially iron and copper species, can significantly accelerate both oxidative and hydrolytic degradation processes [14]. Organic solvents generally enhance stability by reducing water activity and providing protective solvation [9].